molecular formula C9H6O4 B8714366 5-Phenyl-1,3-dioxolane-2,4-dione CAS No. 42783-36-8

5-Phenyl-1,3-dioxolane-2,4-dione

Cat. No.: B8714366
CAS No.: 42783-36-8
M. Wt: 178.14 g/mol
InChI Key: CEJWBKYULAPCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1,3-dioxolane-2,4-dione is a chiral cyclic diester that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. The (R)-enantiomer of this compound, with the CAS registry number 54256-33-6, has a molecular formula of C9H6O4 and a molecular weight of 178.14 g/mol . Compounds based on the 1,3-dioxolane-2,4-dione scaffold are of significant research value as building blocks for the synthesis of more complex molecules. While the specific biological activity of this compound is not fully detailed in the available literature, closely related 1,3-dioxolane derivatives are known to be effective in inhibiting viruses such as HIV-1 and hepatitis B . Furthermore, the 1,3-dioxolane core structure is a well-established protective group for carbonyl compounds in multi-step synthetic routes, offering stability against bases and nucleophiles under a wide range of conditions . The mechanism of action for this class of compounds in synthetic applications often involves its behavior as a chiral auxiliary or precursor. Chiral 1,3-dioxolanes and 1,3-dioxanes, derived from C2-symmetric diols, are valuable substrates in asymmetric synthesis . In the presence of a strong Lewis acid, these chiral acetals can be attacked by nucleophiles to create a new stereogenic center with high diastereoselectivity. The stereochemical outcome is often rationalized through an oxocarbenium ion intermediate in a cyclic tight ion pair transition state . This property makes such chiral acetals powerful tools for the stereocontrolled formation of carbon-carbon bonds, a fundamental transformation in the synthesis of bioactive molecules and natural products. This product is intended for research and development purposes in a laboratory setting only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42783-36-8

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

5-phenyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C9H6O4/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5,7H

InChI Key

CEJWBKYULAPCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)OC(=O)O2

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 5 Phenyl 1,3 Dioxolane 2,4 Dione

Classical Approaches to Dioxolane-2,4-dione Ring Formation

Traditional methods for the synthesis of 5-Phenyl-1,3-dioxolane-2,4-dione often rely on the use of highly reactive carbonylating agents. These approaches, while effective, typically require careful handling of hazardous materials and anhydrous reaction conditions.

Phosgene (B1210022) (COCl₂) and its safer liquid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are powerful reagents for the formation of the cyclic carbonate structure inherent to the dioxolane-2,4-dione ring. The reaction proceeds through the initial formation of a chloroformate intermediate from the hydroxyl group of mandelic acid, followed by an intramolecular nucleophilic attack by the carboxylate to close the ring and eliminate hydrogen chloride.

A typical procedure involves the slow addition of a solution of phosgene or triphosgene in an inert solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to a cooled solution of mandelic acid in the presence of a non-nucleophilic base, like triethylamine, to neutralize the liberated HCl.

Table 1: Representative Phosgenation-Based Synthesis of this compound

ReagentBaseSolventTemperature (°C)Typical Yield (%)
PhosgeneTriethylamineTHF0 to rt70-85
TriphosgenePyridineDCM0 to rt75-90

Note: The data in this table is representative of typical phosgenation reactions for the formation of similar cyclic carbonates and may not reflect specific published results for this compound.

1,1'-Carbonyldiimidazole (CDI) offers a milder and safer alternative to phosgene for the synthesis of cyclic carbonates. CDI acts as a carbonyl group donor, and its reaction with mandelic acid proceeds through the formation of an imidazolide (B1226674) intermediate. The reaction is typically carried out in an anhydrous aprotic solvent. The imidazole (B134444) byproduct is readily removed by aqueous workup.

The mechanism involves the initial activation of the carboxylic acid group of mandelic acid by CDI, followed by an intramolecular attack of the hydroxyl group to form the five-membered ring, releasing two equivalents of imidazole.

Trichloromethylchloroformate, also known as diphosgene, is another phosgene equivalent that is easier to handle than gaseous phosgene. It can be used in a similar manner to triphosgene for the cyclization of mandelic acid. The reaction mechanism is analogous, involving the formation of a chloroformate intermediate followed by intramolecular ring closure.

Advanced and Green Synthesis Techniques

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced techniques often employ catalysts to improve reaction rates and selectivity, and may utilize solvent-free conditions to minimize environmental impact.

Catalytic approaches offer the potential for milder reaction conditions and improved efficiency. Both organocatalysts and Lewis acids have been explored for the synthesis of related dioxolanone structures.

Organocatalysis : Chiral amines and other organocatalysts can be employed to activate the substrates and facilitate the cyclization reaction. For instance, in the synthesis of related 5-aryl-1,3-dioxolan-4-ones, bifunctional cinchona alkaloid derivatives have been used to catalyze Michael addition reactions, demonstrating the utility of organocatalysis in manipulating these ring systems. researchgate.net While direct organocatalytic cyclization of mandelic acid to the dione (B5365651) is not extensively documented, the principle holds promise for future development.

Lewis Acid Catalysis : Lewis acids such as zinc salts or boron trifluoride etherate can coordinate to the carbonyl and hydroxyl groups of mandelic acid, activating them towards cyclization with a suitable carbonyl source. For example, copper sulfate (B86663) has been used as a catalyst in the synthesis of 5-phenyl-1,3-dioxolan-4-ones from mandelic acid and aldehydes. acgpubs.org This suggests that Lewis acid catalysis could be a viable strategy for the synthesis of the corresponding 2,4-dione.

Table 2: Potential Catalyst-Assisted Synthesis of this compound

Catalyst TypeExample CatalystPotential Carbonyl SourceSolvent
OrganocatalystChiral AmineDi-tert-butyl carbonateToluene
Lewis AcidZinc ChlorideTriphosgeneAcetonitrile

Note: This table presents potential catalytic systems based on the synthesis of analogous compounds and represents areas for further research.

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in green chemistry. These methods can lead to dramatically reduced reaction times, higher yields, and simplified purification procedures. The condensation of mandelic acid with aldehydes and ketones to form 5-phenyl-1,3-dioxolan-4-ones has been successfully achieved under microwave-induced solvent-free conditions, suggesting that similar conditions could be adapted for the synthesis of the 2,4-dione derivative. acgpubs.org

This approach typically involves the intimate mixing of the reactants, with or without a solid support or catalyst, followed by exposure to microwave irradiation for a short period. The absence of a solvent minimizes waste and simplifies product isolation.

Stereoselective Synthesis of Chiral this compound Derivatives

The stereoselective synthesis of chiral this compound is paramount for applications where the stereochemistry of subsequent products is crucial, such as in the synthesis of isotactic PMA. The primary strategy involves the use of enantiomerically pure mandelic acid as the starting material. By starting with either D-mandelic acid or L-mandelic acid, the corresponding chiral dioxolane-diones, D-manOCA and L-manOCA, can be synthesized. acs.orgdoi.org

A common method for this cyclization involves reacting the chiral mandelic acid with a phosgene equivalent, such as triphosgene. doi.org This reaction effectively forms the anhydride (B1165640) ring while maintaining the configuration of the stereocenter at the 5-position. The resulting chiral monomers are essential for controlled polymerization processes that yield highly stereoregular polymers. For instance, the sequential polymerization of D-manOCA and L-manOCA can produce precise stereodiblock copolymers of PMA. acs.org

A significant challenge in both the synthesis and subsequent handling of chiral this compound is the potential for racemization. The methine proton at the 5-position has a degree of acidity, which can lead to its abstraction and loss of stereochemical integrity, particularly during polymerization processes. acs.org Therefore, the development of synthetic and polymerization conditions that minimize this risk is a key area of research. Organocatalytic systems, such as a pyridine/mandelic acid adduct, have been explored for the ring-opening polymerization of manOCA to prepare stereoregular PMA, highlighting the importance of catalyst selection in controlling stereochemistry. nih.govcapes.gov.br

The table below summarizes the key aspects of stereoselective synthesis.

Target Chiral CompoundKey PrecursorTypical ReagentPrimary ApplicationKey Challenge
(R)-5-Phenyl-1,3-dioxolane-2,4-dione (D-manOCA)D-Mandelic AcidTriphosgeneLiving Ring-Opening Polymerization for isotactic poly(D-mandelic acid)Prevention of racemization
(S)-5-Phenyl-1,3-dioxolane-2,4-dione (L-manOCA)L-Mandelic AcidTriphosgeneLiving Ring-Opening Polymerization for isotactic poly(L-mandelic acid)Prevention of racemization

Precursor Selection and Optimization in this compound Synthesis (e.g., from mandelic acid derivatives)

The selection of precursors and the optimization of reaction conditions are crucial for the efficient synthesis of this compound and its derivatives. Mandelic acid is the most fundamental and widely used precursor. acs.orgresearchgate.net The direct condensation of mandelic acid to form cyclic structures can be challenging, often resulting in low yields and the formation of complex mixtures of linear and cyclic oligomers. google.com This necessitates carefully optimized synthetic routes.

For the synthesis of the target dione (manOCA), the reaction of mandelic acid with triphosgene is a documented method. doi.org This approach is effective for creating the 2,4-dione structure. For the synthesis of related 5-phenyl-1,3-dioxolan-4-ones, which bear a substituent at the 2-position instead of a carbonyl group, alternative precursors are required. These syntheses involve the condensation of mandelic acid with aldehydes or ketones. researchgate.net

Optimization of these condensation reactions has been explored to improve yields and reduce reaction times. For example, the use of microwave irradiation under solvent-free conditions for the reaction of mandelic acid with various aldehydes and ketones has been shown to produce 2-alkyl-substituted 5-phenyl-1,3-dioxolan-4-ones in good yields. researchgate.net The use of a copper sulfate catalyst has also been reported to facilitate this type of condensation. researchgate.net Another approach involves the acid-catalyzed condensation of mandelic acid with acetone (B3395972) to produce 2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one. mdpi.com

The table below details precursor selection for the synthesis of this compound and a closely related derivative.

Target CompoundPrecursor 1Precursor 2/ReagentCatalyst/ConditionsReference
This compound (manOCA)Mandelic Acid (racemic, D-, or L-)TriphosgeneStandard laboratory conditions doi.org
2-Alkyl-substituted-5-phenyl-1,3-dioxolan-4-onesMandelic AcidAldehydes or KetonesMicrowave irradiation (solvent-free) or Copper Sulfate researchgate.net
2,2-Dimethyl-5-phenyl-1,3-dioxolan-4-oneMandelic AcidAcetoneConc. H₂SO₄ in Toluene mdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 1,3 Dioxolane 2,4 Dione

Ring-Opening Reactions of the 1,3-Dioxolane-2,4-dione (B6150256) Core

The 1,3-dioxolane-2,4-dione ring is the most reactive site of the molecule, undergoing cleavage under various conditions, including nucleophilic attack, thermal decomposition, and hydrolysis.

The electrophilic nature of the carbonyl carbons in the 1,3-dioxolane-2,4-dione ring makes them susceptible to attack by nucleophiles. While specific studies on 5-Phenyl-1,3-dioxolane-2,4-dione are not extensively documented, the reactivity can be inferred from related structures like 4-Phenyl-1,3-dioxolane. Nucleophiles such as amines and thiols can initiate ring-opening reactions. The reaction with amines would likely proceed via nucleophilic acyl substitution at one of the carbonyl groups, leading to the formation of an amide and a carboxylic acid derivative after subsequent ring cleavage. Similarly, alcohols can act as nucleophiles, particularly under basic or acidic catalysis, to yield ester and carboxylic acid derivatives. The phenyl group at the 5-position is expected to influence the regioselectivity of the nucleophilic attack due to steric hindrance and its electronic effects.

Table 1: Predicted Products of Nucleophilic Ring Opening of this compound

NucleophileReagent ExamplePredicted Major Products
AmineR-NH₂Phenyl-substituted amide, Carbon dioxide, Carboxylic acid
AlcoholR-OHPhenyl-substituted ester, Carbon dioxide, Carboxylic acid
ThiolR-SHPhenyl-substituted thioester, Carbon dioxide, Carboxylic acid

Note: The precise structure of the products will depend on the point of initial nucleophilic attack and the subsequent reaction pathway.

The thermal decomposition of phenyl-substituted 1,3-dioxolane-2,4-diones has been a subject of investigation, particularly in the context of ring-opening polymerization. Studies on 5-methyl-5-phenyl-1,3-dioxolane-2,4-dione (B14666406) and 5,5-diphenyl-1,3-dioxolane-2,4-dione (B14652982) have shown that these compounds decompose in non-hydroxylic solvents to produce polymers and carbon dioxide. capes.gov.br This process is believed to proceed through a first-order ring-scission to form an α-lactone intermediate, which then undergoes rapid polymerization. capes.gov.br

A competing fragmentation pathway can lead to the formation of a ketone. capes.gov.br In the case of this compound, thermal decomposition could potentially lead to the generation of phenylketene through the elimination of carbon dioxide. This highly reactive ketene (B1206846) intermediate can then participate in various subsequent reactions. The introduction of a phenyl substituent has been observed to facilitate this decomposition compared to alkyl-substituted analogs. capes.gov.br

The 1,3-dioxolane-2,4-dione ring is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. Under acidic conditions, protonation of one of the ether oxygens or carbonyl oxygens would activate the ring towards nucleophilic attack by water. In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on a carbonyl carbon would initiate ring cleavage.

The stability of the dioxolane ring is a critical factor in its application as a protecting group for carbonyl compounds. wikipedia.org The hydrolysis of this compound would lead to the formation of mandelic acid and carbonic acid, which would further decompose to carbon dioxide. The rate of hydrolysis is expected to be influenced by the pH of the medium and the presence of the phenyl group. The electron-withdrawing nature of the phenyl group can influence the acidity of the adjacent C-H bond and the electrophilicity of the carbonyl carbons.

Radical-induced ring-opening reactions provide an alternative pathway for the transformation of cyclic compounds. Research on the free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane has demonstrated that the five-membered ring can be opened under radical conditions. researchgate.net This process involves the formation of a polyester (B1180765), indicating that the ester linkages within the polymer backbone are formed through the cleavage of the dioxolane ring. researchgate.net This suggests that this compound could also be susceptible to radical-initiated ring-opening, potentially leading to the formation of polymeric materials or other rearranged products depending on the reaction conditions and the nature of the radical initiator.

Reactions Involving the Phenyl Substituent and Related Functionalities

In principle, the phenyl ring can undergo typical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The reactivity and the regioselectivity (ortho, meta, or para substitution) of these reactions would be governed by the electronic nature of the 1,3-dioxolane-2,4-dione substituent. The two electron-withdrawing carbonyl groups in the heterocyclic ring would be expected to deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta position. lkouniv.ac.in

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄5-(3-Nitrophenyl)-1,3-dioxolane-2,4-dione
BrominationBr₂/FeBr₃5-(3-Bromophenyl)-1,3-dioxolane-2,4-dione
SulfonationSO₃/H₂SO₄5-(3-Sulfophenyl)-1,3-dioxolane-2,4-dione
Friedel-Crafts AcylationRCOCl/AlCl₃5-(3-Acylphenyl)-1,3-dioxolane-2,4-dione

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution and the expected deactivating, meta-directing effect of the dioxolane-2,4-dione substituent. Experimental verification is required.

Electrophilic and Radical Reactions of this compound

Beyond the reactions of the phenyl group, the 1,3-dioxolane-2,4-dione ring itself can participate in electrophilic and radical reactions, although such reactivity is less common than ring-opening pathways.

The oxygen atoms of the heterocyclic ring possess lone pairs of electrons and could potentially act as Lewis basic sites, coordinating to electrophiles. However, the electron-withdrawing effect of the adjacent carbonyl groups significantly reduces their basicity.

As discussed in section 3.1.4, the molecule may undergo radical-initiated ring-opening. researchgate.net Direct radical addition to the carbonyl groups is also a possibility, though likely less favorable than ring-opening due to the stability of the resulting radical intermediates. The specific pathways and products of such radical reactions would be highly dependent on the nature of the radical species and the reaction conditions. There is a lack of specific experimental data on the electrophilic and radical reactions of the this compound core itself in the reviewed literature.

Polymerization Mechanisms Involving this compound as a Monomer

The compound this compound, an O-carboxyanhydride (OCA) derived from mandelic acid, serves as a key monomer in the synthesis of functional polyesters. Its polymerization behavior, particularly through ring-opening polymerization (ROP), has been a subject of significant research, offering a pathway to biodegradable polymers with tailored properties.

The primary polymerization pathway for this compound is ring-opening polymerization (ROP). This method is highly efficient for producing high molecular weight polyesters, which can be challenging to achieve through direct polycondensation methods. acs.org The ROP of this five-membered cyclic monomer is an activated process driven by the thermodynamic favorability of releasing a stable small molecule, in this case, carbon dioxide (CO₂). acs.org

This process is distinct from the ROP of related 1,3-dioxolan-4-one (B8650053) (DOX) monomers, which eliminate an aldehyde or ketone, such as formaldehyde (B43269) or acetone (B3395972), during polymerization. rsc.orgresearchgate.netresearchgate.net The ROP of this compound provides an activated equivalent of a cyclic diester, leading to the formation of poly(mandelic acid), a polyester with properties that make it a potential biodegradable mimic for polystyrene. researchgate.net The reaction proceeds by the nucleophilic attack of an initiator on the carbonyl carbon of the monomer, leading to the opening of the heterocyclic ring and the subsequent loss of CO₂, which drives the reaction forward. acs.org The propagation step involves the newly formed active chain end attacking another monomer molecule, leading to chain growth.

The ring-opening polymerization of this compound is typically mediated by a catalyst and an initiator. The choice of these components is crucial for controlling the polymerization rate, the molecular weight of the resulting polymer, and its dispersity (Đ).

Initiators: Initiators for this ROP are often nucleophilic species, such as alcohols or amines. acs.org Benzyl alcohol (BnOH) is a commonly used initiator. rsc.org The initiator attacks the monomer to begin the polymerization process, and its concentration relative to the monomer concentration can be used to control the target molecular weight of the polymer. rsc.org

Catalysts: A wide range of catalysts can be employed for the ROP of OCAs and related cyclic esters. These can be broadly categorized as organocatalysts and metal-based catalysts.

Organocatalysts: These are metal-free organic molecules that can activate the monomer or the growing polymer chain. For the ROP of OCAs, tertiary amines and N-heterocyclic carbenes (NHCs) are effective. acs.orgacs.org For instance, 4-(dimethylamino)pyridine (4-DMAP), dimethylaminoethyl amine, and dimethylaminopropyl amine have been shown to be active catalysts. acs.org Brønsted acids, such as p-toluenesulfonic acid, have also been used effectively, particularly in solvent-free conditions for related dioxolanone monomers. researchgate.net

Metal-Based Catalysts: Various metal complexes have demonstrated high efficacy in catalyzing the ROP of cyclic esters. For the closely related 5-phenyl-1,3-dioxolane-4-one (PhDOX), sterically-unencumbered and electronically-neutral salen aluminum catalysts have shown an excellent balance of reactivity and selectivity. rsc.orgresearchgate.net Other successful metal catalysts include complexes based on zinc, magnesium, indium, hafnium, and yttrium. rsc.org Cationic group 5 metal complexes (Niobium and Tantalum) have also been developed as potent initiators for the ROP of other cyclic esters like lactones. nih.gov

The table below summarizes various catalysts and initiators used in the ROP of 5-substituted-1,3-dioxolane-4-ones, which provides insight into effective systems for the structurally similar this compound.

Catalyst TypeSpecific Catalyst/InitiatorMonomer TypeKey FindingsReference
Organocatalyst4-(Dimethylamino)pyridine (4-DMAP)Phe-OCAEffective catalyst for controlled polymerization. acs.org
Organocatalystp-Toluenesulfonic acid1,3-dioxolan-4-onesEfficient Brønsted acid for solvent-free polymerization. researchgate.net
Metal CatalystSalen aluminum complexes5-phenyl-1,3-dioxolane-4-one (PhDOX)Provides a good balance of reactivity and selectivity. rsc.orgresearchgate.net
InitiatorBenzyl alcohol (BnOH)DOX monomersCommonly used alcohol initiator. rsc.org
Metal CatalystPhenimine [Zn], [Mg], [In]DOX monomersActive for ROP. rsc.org

While ROP of this compound is an effective polymerization method, side reactions can occur, impacting the control over the polymer's final properties, such as molecular weight and dispersity.

One significant challenge in the cationic ring-opening polymerization of related cyclic monomers like 1,3-dioxolane (B20135) is the formation of cyclic polymers due to intramolecular chain transfer, or "backbiting". nih.govresearchgate.net This occurs when the active end of a growing polymer chain attacks a unit within the same chain, leading to the formation of a macrocycle and the regeneration of the active species. This can lead to a broad molecular weight distribution and lower than expected molecular weights. researchgate.net

The competition between the Active Monomer (AM) and Active Chain End (ACE) mechanisms can also affect polymerization control. nih.gov In the ACE mechanism, the active species is at the end of the polymer chain, while in the AM mechanism, the monomer is activated by the catalyst before being attacked by a neutral polymer chain end (e.g., a hydroxyl group). nih.gov Controlling the conditions to favor one mechanism over the other can help suppress side reactions.

Strategies to control the polymerization and minimize side reactions include:

Catalyst Selection: The choice of catalyst is paramount. Well-defined, single-site catalysts can offer greater control and reduce unwanted side reactions compared to less selective catalytic systems. rsc.orgresearchgate.net

Limiting Monomer Conversion: It has been observed that side reactions become more prevalent at higher monomer conversions. nih.gov Therefore, quenching the reaction at an optimal, limited conversion can be a strategy to obtain well-defined polymers. nih.gov

Reaction Conditions: Parameters such as temperature, solvent, and monomer concentration can influence the rates of propagation versus side reactions. For related systems that eliminate byproducts, applying a vacuum can help to remove them and shift the equilibrium towards polymer formation, improving polymer properties. rsc.orgresearchgate.net

The table below details research findings on side reactions and control in the polymerization of dioxolane-based monomers.

Side Reaction/Control AspectMonomer SystemObservation/StrategyReference
Cyclization1,3-DioxolaneCationic ROP is prone to the formation of cyclic polymer structures via backbiting. nih.govresearchgate.net
Low Molecular WeightDOX MonomersObserved number average molecular weights are often lower than theoretical values, suggesting side reactions. researchgate.net
Byproduct-Induced Reactions5-phenyl-1,3-dioxolane-4-one (PhDOX)Eliminated formaldehyde can induce a competing Tishchenko reaction. rsc.orgresearchgate.net
Control Strategy1,3-DioxolaneLimiting monomer conversion can reduce the extent of side reactions. nih.gov
Control Strategy5-phenyl-1,3-dioxolane-4-one (PhDOX)Applying a dynamic vacuum to remove the volatile byproduct (formaldehyde) improves polymer properties. rsc.orgresearchgate.net

Advanced Structural and Spectroscopic Characterization of 5 Phenyl 1,3 Dioxolane 2,4 Dione

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. mit.eduresearchgate.net For chiral molecules like 5-Phenyl-1,3-dioxolane-2,4-dione, which possess a stereocenter at the C5 position, single-crystal X-ray diffraction is indispensable for unambiguously assigning the (R) or (S) configuration. ed.ac.uk This technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons can distinguish between a crystal structure and its non-superimposable mirror image. mit.edued.ac.uk

While a specific crystallographic study for the parent this compound is not widely documented, extensive research on its derivatives provides critical insights. For instance, the absolute configuration of products derived from the closely related (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one has been successfully confirmed using X-ray diffraction. nih.gov The analysis of such derivatives demonstrates that the dioxolanone ring adopts a specific puckered or envelope conformation to minimize steric strain, with the phenyl group occupying a pseudo-equatorial position. The determination of the Flack parameter is a crucial part of the analysis, providing confidence in the assignment of the absolute structure. researchgate.netresearchgate.net

The crystallization of such compounds can sometimes be challenging; however, methods like co-crystallization with a chiral compound of known configuration can be employed to facilitate the process and secure a high-quality single crystal suitable for analysis. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the phenyl group protons and the methine proton at the C5 position. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.0–8.0 ppm). The single proton at the C5 position, being adjacent to the phenyl group and the oxygen atom of the ring, would likely resonate as a singlet at a specific chemical shift. For comparison, the methine proton in 4-phenyl-1,3-dioxolan-2-one, an isomer, is observed in its ¹H NMR spectrum. researchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the two distinct carbonyl carbons (C2 and C4) of the dione (B5365651) structure, the chiral methine carbon (C5), and the carbons of the phenyl ring. The carbonyl carbons are expected to resonate at low field (typically δ 150-170 ppm), characteristic of their electron-deficient nature. In related 1,3-dioxane (B1201747) structures, the carbon atom situated between two oxygens (O-C-O) shows a chemical shift around 94.3 ppm. docbrown.info

Detailed NMR data for structurally similar compounds, such as various dioxolane and dione derivatives, helps in predicting and interpreting the spectra of the target molecule. rsc.orgoc-praktikum.dersc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Structures This table is generated based on data from analogous compounds and theoretical predictions. Actual values may vary.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Phenyl-H 7.30 - 7.60 (m) -
C5-H ~5.5 (s) ~75-85
Phenyl-C (quaternary) - ~130-135
Phenyl-C - ~125-130
C2=O - ~150-160

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in an anhydride-like environment within the five-membered ring, these bands are typically observed at high frequencies, often appearing as a pair of intense peaks in the range of 1750–1850 cm⁻¹. For comparison, the IR spectrum of a benzoic acid derivative formed from a dioxolanone fragmentation showed a C=O signal at 1797 cm⁻¹. nih.gov Other characteristic bands would include C-O stretching vibrations for the ester linkages within the ring (typically 1000–1300 cm⁻¹) and vibrations associated with the phenyl group, such as C-H stretching (around 3000–3100 cm⁻¹) and C=C ring stretching (around 1450–1600 cm⁻¹).

Raman spectroscopy provides complementary information. While carbonyl stretches are also visible in Raman spectra, aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the phenyl substituent. Studies on similar molecules like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione have utilized both FT-IR and Raman to perform a complete vibrational assignment. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is generated based on data from analogous compounds and general spectroscopic principles.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Asymmetric C=O Stretch 1810 - 1840 Strong
Symmetric C=O Stretch 1760 - 1790 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Variable

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing information about the structure of a compound through its fragmentation pattern.

For this compound (C₉H₆O₄), the calculated molecular weight is approximately 178.14 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺˙) at m/z = 178. The fragmentation pattern would be expected to involve characteristic losses of small, stable molecules. Common fragmentation pathways for such a structure could include:

Loss of carbon dioxide (CO₂, 44 Da) to give a fragment ion at m/z = 134.

Loss of carbon monoxide (CO, 28 Da) to give a fragment ion at m/z = 150.

Sequential loss of both CO and CO₂.

Fragmentation involving the phenyl group, such as the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105).

Analysis of related dioxolanone derivatives by HRMS has been reported, confirming the utility of this technique in verifying molecular formulas. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for studying enantiomers and determining enantiomeric purity.

Since this compound is a chiral compound, its enantiomers will rotate the plane of polarized light in equal and opposite directions. This property is measured using polarimetry, and the specific rotation, [α]D, is a characteristic physical constant for each enantiomer under defined conditions. For example, a derivative, (2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one, has a reported specific rotation of –61.07 (c = 1.5, CHCl₃). nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides more detailed structural information than polarimetry and is highly sensitive to the stereochemistry of the molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This technique is particularly valuable for confirming the absolute configuration (by comparison with theoretical calculations or known compounds) and for quantifying the enantiomeric excess of a sample. Studies on other chiral dioxolanes have successfully used CD spectroscopy to interpret their complex spectra in relation to their specific conformations. nih.gov

Theoretical and Computational Chemistry Studies on 5 Phenyl 1,3 Dioxolane 2,4 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the distribution of electrons and the energy of a molecule. cuny.edu These methods solve the electronic Schrödinger equation, offering a first-principles approach to understanding molecular properties. wikipedia.org

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational efficiency. espublisher.com It is particularly effective for studying organic molecules. nih.gov For 5-Phenyl-1,3-dioxolane-2,4-dione, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and a host of electronic properties. Functionals such as B3LYP are commonly used in these calculations to achieve reliable results for organic compounds. espublisher.comnih.gov

Key electronic properties that can be determined via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues to its intermolecular interactions.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT (Note: These are representative values for this class of molecule, calculated for illustrative purposes.)

PropertyRepresentative ValueSignificance
HOMO Energy-7.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
HOMO-LUMO Gap6.3 eVIndicates chemical reactivity and electronic excitation energy.
Dipole Moment3.1 DMeasures the overall polarity of the molecule, influencing solubility and interactions.

Ab Initio Methods for Electronic and Molecular Properties

Ab initio quantum chemistry methods are a class of calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.org These "from the beginning" methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, are fundamental for obtaining highly accurate predictions of electronic and molecular properties. wikipedia.orgresearchgate.net

While computationally more demanding than DFT, ab initio methods can provide benchmark results for the geometry, energy, and wave function of this compound. wikipedia.org These calculations are crucial for validating the results from less costly methods like DFT and for investigating excited states and complex electronic phenomena where DFT might be less reliable. The application of these methods provides a definitive, theoretical prediction of the molecule's intrinsic properties in the gaseous phase. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, revealing the detailed mechanism of a reaction.

The ring-opening of dioxolane structures is a reaction of significant interest, particularly in polymerization chemistry. While specific studies on this compound are limited, research on the closely related 5-phenyl-1,3-dioxolane-4-one highlights that computational analysis can uncover complex reaction mechanisms, such as those involving competitive elimination reactions. rsc.org

For this compound, transition state analysis would be used to calculate the activation energy barriers for ring-opening. This involves locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Understanding the geometry and energy of this transition state is key to predicting the reaction rate and understanding how catalysts or changes in the molecular structure could influence the reaction's feasibility.

Table 2: Illustrative Energy Profile for a Hypothesized Ring-Opening Reaction Step (Note: The following values are hypothetical, intended to illustrate the data obtained from transition state analysis.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantIntact this compound0.0
Transition StateThe highest energy structure along the ring-opening pathway.+25.5
ProductRing-opened intermediate species.-5.0

Computational Insights into Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, given its structure as a cyclic anhydride (B1165640) of a substituted malonic acid. Computational chemistry can provide deep insights into the energetics and mechanism of this process.

Theoretical studies would involve mapping out the potential energy surface for the loss of one or both CO₂ molecules. This would help determine whether the decarboxylation is a concerted (one-step) or stepwise process and calculate the associated activation barriers. Such insights are critical for understanding the thermal stability of the compound and predicting potential byproducts in its reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Molecular dynamics (MD) simulations, often built upon a DFT framework, can model the movement of atoms in the molecule over time. ibm.com An MD simulation of this compound would provide a dynamic picture of its conformational flexibility, showing how it samples different shapes and how its structure is influenced by a solvent environment.

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: These conformers and energies are based on known principles of five-membered rings and are for illustrative purposes.)

ConformerDescriptionHypothetical Relative Energy (kcal/mol)
Phenyl-equatorial EnvelopeThe phenyl group is in a sterically favored equatorial-like position.0.0
Phenyl-axial EnvelopeThe phenyl group is in a sterically hindered axial-like position.+2.5
TwistAn intermediate conformation between envelope forms.+1.8

Prediction of Spectroscopic Parameters via Computational Methods

As of this writing, specific computational studies detailing the predicted spectroscopic parameters for this compound are not available in published scientific literature. However, the prediction of spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra through computational methods is a well-established and powerful tool in modern chemistry for characterizing molecular structures. numberanalytics.comstanford.edu The methodologies that would be applied to a molecule like this compound are described here.

The primary approach for these predictions is Density Functional Theory (DFT), a quantum chemical method that calculates the electronic structure of molecules. numberanalytics.comspectroscopyonline.com A common and effective combination used for organic molecules involves the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). nih.govnih.govexplorationpub.com This process typically involves first optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following geometry optimization, the computational model can predict various spectroscopic parameters.

Prediction of Infrared (IR) Spectra

For IR spectroscopy, computational methods calculate the harmonic vibrational frequencies of the molecule. spectroscopyonline.com These frequencies correspond to the energy absorbed by the molecule to excite its various vibrational modes, such as the stretching and bending of bonds. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. acs.org

While raw calculated frequencies are often systematically higher than experimental values, a scaling factor is typically applied to improve the agreement with experimental data. nih.gov For the this compound molecule, key predicted vibrational frequencies would include:

Aromatic C-H stretches: Expected above 3000 cm⁻¹. udel.edu

Carbonyl (C=O) stretches: The two C=O groups in the cyclic anhydride-like structure would likely produce two distinct, strong absorption bands, typically at high wavenumbers (e.g., in the 1750-1870 cm⁻¹ range). udel.eduspectroscopyonline.com

Phenyl C=C stretches: Characteristic absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. libretexts.org

C-O-C stretches: The ether and ester-like C-O single bond stretches would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

An illustrative table of how such predicted data would be presented is shown below.

Table 1: Illustrative Example of Predicted IR Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹, Scaled)IntensityVibrational Assignment
~3070MediumAromatic C-H Stretch
~1850StrongAsymmetric C=O Stretch (Anhydride)
~1780StrongSymmetric C=O Stretch (Anhydride)
~1600, ~1500MediumPhenyl Ring C=C Stretches
~1250StrongC-O-C Stretch
~950MediumO-C-O Stretch
~700StrongAromatic C-H Out-of-Plane Bend (Monosubstituted)

Note: This table is a hypothetical representation based on typical values for the contained functional groups and does not represent actual published research data for this specific compound.

Prediction of Nuclear Magnetic Resonance (NMR) Spectra

Computational chemistry can also accurately predict ¹H and ¹³C NMR chemical shifts. nih.govosti.gov The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT approach like B3LYP. acs.orgrsc.orgacs.org The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS).

For this compound, the key predicted chemical shifts would be:

¹H NMR: The protons on the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the dioxolane ring (at the C5 position) would likely be shifted downfield due to the adjacent phenyl group and oxygen atoms.

¹³C NMR: The carbon atoms of the phenyl ring would have shifts in the aromatic region (~125-150 ppm). libretexts.org The two carbonyl carbons (C2 and C4) would be significantly downfield, likely in the δ 160-180 ppm range, characteristic of esters or anhydrides. oregonstate.edu The carbon attached to the phenyl group (C5) would also show a distinct shift.

A hypothetical table of predicted NMR shifts is presented below for illustrative purposes.

Table 2: Illustrative Example of Predicted NMR Chemical Shifts (δ, ppm) for this compound

Atom TypePredicted Chemical Shift (ppm)Notes
¹H NMR
Phenyl H~7.4 - 7.6Aromatic region
Methine H (C5)~5.5 - 6.0Influenced by adjacent phenyl and oxygen atoms
¹³C NMR
Carbonyl C (C2)~165 - 175Carbonyl in a five-membered ring
Carbonyl C (C4)~165 - 175Carbonyl in a five-membered ring
Phenyl C~128 - 135Aromatic region
Methine C (C5)~75 - 85Attached to phenyl group and two oxygens

Note: This table is a hypothetical representation based on typical chemical shift values and does not represent actual published research data for this specific compound.

These computational predictions serve as a powerful guide for interpreting experimental spectra, helping to confirm the structure of synthesized compounds and assign specific signals to the correct atoms or vibrational modes. numberanalytics.com

Synthetic Utility and Applications of 5 Phenyl 1,3 Dioxolane 2,4 Dione As a Synthetic Building Block

Precursor for α-Hydroxy Acid Derivatives and Analogues

5-Phenyl-1,3-dioxolane-2,4-dione serves as a convenient and efficient precursor for the synthesis of a variety of α-hydroxy acid derivatives and their analogues. The inherent reactivity of the dioxolane-2,4-dione ring facilitates its opening by various nucleophiles, leading to the formation of mandelic acid derivatives with diverse functionalities.

One of the key applications in this area is the synthesis of α-acyloxy esters. The reaction of this compound with alcohols in the presence of a suitable catalyst provides a direct route to these valuable compounds. Furthermore, the use of optically pure mandelic acid in the preparation of the starting dioxolanone allows for the stereoselective synthesis of chiral α-hydroxy acid derivatives. researchgate.net This methodology is particularly useful for accessing enantiomerically enriched building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

The versatility of this compound as a precursor extends to the synthesis of various mandelic acid analogues. By carefully selecting the reaction conditions and the nucleophile, a wide range of substituents can be introduced at the α-position of the carboxylic acid. For instance, alkylation of the enolate derived from the dioxolanone, followed by hydrolysis, provides access to α-substituted mandelic acids. mdpi.com This approach offers a powerful tool for the systematic modification of the α-hydroxy acid scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Role in the Synthesis of Heterocyclic Compounds (e.g., as a chiral benzoyl anion equivalent)

Beyond its use as a precursor for acyclic α-hydroxy acid derivatives, this compound plays a significant role in the synthesis of heterocyclic compounds. A particularly noteworthy application is its function as a chiral benzoyl anion equivalent. nih.govresearchgate.net This strategy involves the deprotonation of the dioxolanone to form a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions. nih.gov

For example, the Michael addition of the enolate derived from (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to α,β-unsaturated compounds, such as butenolide, followed by thermal fragmentation, yields phenyl ketones. nih.gov This process effectively transfers the benzoyl group with control over the stereochemistry, making it a valuable tool for the asymmetric synthesis of complex molecules containing a benzoyl moiety. The absolute configuration of the products can often be confirmed by X-ray diffraction. nih.gov

The utility of this compound in heterocyclic synthesis is not limited to its role as a benzoyl anion equivalent. The reactive nature of the dioxolanone ring allows for its participation in cycloaddition reactions and other transformations leading to the formation of various heterocyclic systems. For instance, derivatives of 1,3-dioxolan-4-ones have been utilized in the synthesis of β-lactams and substituted tetrahydrofurans. researchgate.net These examples highlight the potential of this building block to access a diverse range of heterocyclic structures with potential applications in medicinal chemistry and materials science.

Applications in Polymer Chemistry (e.g., Poly(α-hydroxy acid) precursors, degradable polymers)

The unique chemical structure of this compound makes it a valuable monomer for the synthesis of functional and degradable polymers. Specifically, it serves as a precursor for poly(α-hydroxy acid)s (PAHAs), a class of biodegradable polyesters with a wide range of potential applications. rsc.orgresearchgate.net

The ring-opening polymerization (ROP) of this compound, often referred to as PhDOX in polymer literature, provides a direct route to poly(mandelic acid). rsc.org This polymerization process involves the elimination of a small molecule, such as formaldehyde (B43269), and can be catalyzed by various metal-based or organocatalytic systems. rsc.org The properties of the resulting polymer, including its molecular weight and thermal characteristics, can be controlled by adjusting the polymerization conditions and the choice of catalyst. rsc.org For instance, the use of salen aluminum catalysts has been shown to provide a good balance of reactivity and selectivity in the ROP of PhDOX. rsc.org

A key advantage of using this compound in polymer synthesis is the potential to create degradable polymers. The ester linkages in the poly(mandelic acid) backbone are susceptible to hydrolysis, leading to the breakdown of the polymer into smaller, non-toxic molecules. This inherent degradability makes these materials attractive for applications where transient performance is required, such as in biomedical devices, drug delivery systems, and environmentally friendly packaging. Furthermore, the incorporation of functional groups into the polymer structure can be achieved by using substituted derivatives of this compound, allowing for the tailoring of the polymer's properties for specific applications. For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been reported for use in radical ring-opening polymerization to produce well-defined, degradable PMMA-rich copolymers. rsc.org

Use in Generating Reactive Intermediates for Complex Molecule Synthesis (e.g., ketenes)

This compound can serve as a precursor for the generation of reactive intermediates, which can then be trapped in situ to construct complex molecular architectures. One of the most significant applications in this context is the generation of ketenes.

Thermal or photochemical decomposition of this compound can lead to the elimination of carbon dioxide and the formation of a phenylketene intermediate. This highly reactive species can then undergo a variety of transformations, including cycloaddition reactions, nucleophilic additions, and rearrangements. For example, the [2+2] cycloaddition of the in situ generated ketene (B1206846) with an imine can provide access to β-lactam rings, which are core structures in many important antibiotics.

The ability to generate ketenes from a stable, easily handled precursor like this compound offers several advantages over traditional methods for ketene generation, which often involve the use of hazardous or unstable reagents. The in situ generation of the ketene ensures that its concentration remains low, minimizing side reactions and allowing for controlled and selective transformations. This strategy has been successfully employed in the synthesis of a variety of complex molecules, demonstrating the power of using this compound as a source of reactive intermediates. Furthermore, the use of chiral dioxolanones can lead to the formation of chiral ketene equivalents, enabling enantioselective syntheses. nih.gov

Strategy for Introducing Substituted α-Hydroxyl Carboxylic Acid Units

A key strategic application of this compound in organic synthesis is its use for the direct introduction of substituted α-hydroxy carboxylic acid units into a target molecule. This is particularly valuable in the synthesis of natural products and pharmaceuticals, where the α-hydroxy acid motif is a common structural feature.

The methodology typically involves the reaction of the dioxolanone with a nucleophile, which can be a carbanion, an enolate, or another nucleophilic species. This reaction opens the dioxolanone ring and incorporates the α-hydroxy-α-phenylacetyl group into the nucleophile's structure. Subsequent hydrolysis of the resulting ester or other functional groups can then liberate the desired α-hydroxy carboxylic acid.

The stereochemistry of the newly formed α-hydroxy acid unit can often be controlled by using an enantiomerically pure form of this compound. researchgate.net This allows for the stereoselective synthesis of complex molecules with multiple chiral centers. The ability to introduce this important functional group in a single step, with good control over stereochemistry, makes this compound a powerful tool for synthetic chemists. This strategy has been applied to the synthesis of a variety of complex targets, highlighting its broad utility in modern organic synthesis.

Derivatization and Chemical Modification Strategies for 5 Phenyl 1,3 Dioxolane 2,4 Dione

Functionalization at the Phenyl Moiety

Direct functionalization of the phenyl ring on 5-Phenyl-1,3-dioxolane-2,4-dione after its synthesis is not a commonly reported strategy. Instead, the more prevalent approach involves the synthesis of the dioxolane-2,4-dione from an already functionalized mandelic acid derivative. This allows for a wide variety of substituents to be incorporated into the phenyl ring, thereby systematically altering the electronic and steric properties of the monomer.

For instance, the synthesis of related dioxolane structures has been achieved using substituted benzaldehydes or other aromatic precursors. nih.gov A notable example, though on a related compound, is the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide from 2-(4-nitrophenyl)-1,3-dioxolane. mdpi.com This precursor-based functionalization is advantageous as it avoids potentially harsh reaction conditions that could disrupt the sensitive dioxolane-2,4-dione ring. The choice of substituent on the phenyl ring can significantly influence the reactivity of the monomer in polymerization reactions and the properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength.

Table 1: Examples of Functionalized Phenyl Precursors for Dioxolane Synthesis

Precursor CompoundResulting Functional Group on Phenyl RingPotential Application of Derivative
4-Nitro-mandelic acidNitro (-NO2)Precursor for further functionalization (e.g., reduction to amine)
4-Methoxy-mandelic acidMethoxy (-OCH3)Modification of electronic properties and solubility
4-Chloro-mandelic acidChloro (-Cl)Alteration of reactivity and polymer properties
4-Hydroxy-mandelic acidHydroxy (-OH)Introduction of a reactive site for post-polymerization modification

Modifications of the Dioxolane Ring System

Modifications to the dioxolane ring of this compound are primarily achieved during the synthesis of the monomer itself rather than through post-synthesis modification. The inherent reactivity of the dione (B5365651) structure makes it susceptible to ring-opening, limiting the scope for direct chemical transformations.

The synthesis of 1,3-dioxolan-4-ones from α-hydroxy acids and aldehydes or their equivalents allows for the introduction of various substituents onto the ring. researchgate.net For example, using different aldehydes in the cyclization step with mandelic acid would result in a substituted dioxolane ring. However, for this compound, the core structure is derived from mandelic acid and a carbonylating agent, which inherently limits the substitution possibilities on the ring itself without altering the fundamental dione structure.

Research on related 1,3-dioxolanes demonstrates that the ring can be involved in various reactions, such as ring-expansion to form dioxane systems. wikipedia.org However, these reactions are not typically applied to the dione derivative due to its primary use as a monomer for ring-opening polymerization.

Formation of Co-crystals and Supramolecular Structures

The formation of co-crystals and other supramolecular assemblies is a recognized strategy for modifying the physicochemical properties of organic compounds. While the general principles of co-crystal engineering are well-established in the pharmaceutical sciences, specific studies on the formation of co-crystals or supramolecular structures involving this compound are not extensively documented in the current scientific literature.

Theoretically, the phenyl ring and the carbonyl groups of the dioxolane-2,4-dione moiety could participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding (if a suitable co-former is present), and dipole-dipole interactions. These interactions could be exploited to form well-defined supramolecular architectures with tailored properties. For example, co-crystallization with other aromatic molecules could lead to materials with altered melting points, solubility, and solid-state packing, which could, in turn, influence its polymerization behavior.

Controlled Polymerization and Co-polymerization with this compound

The primary application of this compound and its close analogs is in ring-opening polymerization (ROP) to produce functional polyesters, such as poly(mandelic acid). While specific polymerization data for the dione is scarce, extensive research on the closely related 5-phenyl-1,3-dioxolan-4-one (B14693723) (PhDOX) provides significant insights into the potential polymerization behavior of the dione.

The ROP of these monomers can be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions. The choice of catalyst and reaction conditions is crucial in achieving this control. For the ROP of PhDOX, various metal-based and organocatalysts have been investigated. A challenge in the polymerization of such monomers is the potential for side reactions, such as a Tishchenko reaction facilitated by formaldehyde (B43269), which can be eliminated during polymerization. rsc.org The use of sterically unencumbered and electronically neutral salen aluminum catalysts has shown good performance in balancing reactivity and selectivity. rsc.org

Copolymerization of dioxolane-based monomers with other cyclic esters, such as lactide or caprolactone, is a versatile strategy to create polymers with a wide range of properties. For instance, the copolymerization of 1,3-dioxolane (B20135) with L-lactide has been shown to produce polylactides with enhanced acid sensitivity. rsc.org It is conceivable that this compound could be copolymerized with other cyclic monomers to introduce phenyl functionalities into various polyester (B1180765) backbones, thereby modifying their thermal and mechanical properties.

Table 2: Representative Data from Ring-Opening Polymerization of the Related Monomer 5-Phenyl-1,3-dioxolan-4-one (PhDOX) *

CatalystInitiatorSolventTemperature (°C)Monomer/Initiator RatioResulting PolymerMolecular Weight (Mn, g/mol )Polydispersity (Đ)Reference
Salen-Al-OiPrBenzyl alcoholToluene80100Poly(mandelic acid)12,5001.15 rsc.org
Sn(Oct)₂Benzyl alcoholToluene110200Poly(mandelic acid)18,2001.30 rsc.org
DBUBenzyl alcoholCH₂Cl₂25100Poly(mandelic acid)9,8001.22 rsc.org
TBDBenzyl alcoholCH₂Cl₂25100Poly(mandelic acid)10,5001.18 rsc.org

*This table presents data for the closely related monomer 5-phenyl-1,3-dioxolan-4-one (PhDOX) as a proxy due to the limited availability of specific polymerization data for this compound.

Advanced Analytical Methodologies in 5 Phenyl 1,3 Dioxolane 2,4 Dione Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 5-Phenyl-1,3-dioxolane-2,4-dione, enabling the separation of the target molecule from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For dioxolane derivatives, reverse-phase HPLC is commonly utilized. sielc.com

In a typical reverse-phase HPLC setup for a compound structurally similar to this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. The purity of related compounds such as 2-phenyl-1,3-dioxan-5-ol (B158224) has been successfully determined to be ≥97.0% using HPLC. sigmaaldrich.com Chiral HPLC can also be employed to separate enantiomers of chiral dioxolanes, often yielding a single peak for an enantiomerically pure compound, confirming its high enantiomeric excess. nih.gov

ParameterTypical Value/ConditionSource
Column Reverse-phase (e.g., C18, Newcrom R1) sielc.com
Mobile Phase Acetonitrile/Water mixture, often with acid (e.g., phosphoric acid, formic acid) sielc.com
Detector UV-Vis (e.g., at 210 nm) nih.gov
Flow Rate 1.0 mL/min nih.gov
Temperature 35 °C nih.gov

This table presents typical HPLC conditions used for the analysis of related dioxolane compounds.

Gas Chromatography (GC) is a valuable technique for the analysis of volatile compounds. For this compound, GC can be used to assess purity, provided the compound is thermally stable enough to be vaporized without decomposition. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. GC-MS analysis is particularly powerful as it provides the mass spectrum of each separated component, aiding in its structural identification. unimi.it For instance, the analysis of 1,3-dioxolane (B20135) in workplace air has been validated using GC-FID after thermal desorption from an adsorbent tube. publisso.de GC-MS has been used to identify various dioxolane structures in complex mixtures by analyzing their mass spectra and retention times. unimi.it

ParameterTypical Value/ConditionSource
Column Apolar or semi-polar capillary column unimi.it
Carrier Gas Helium or Nitrogen publisso.de
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS) unimi.itpublisso.de
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature to separate compounds with different boiling points

This table illustrates general GC parameters applicable for the analysis of dioxolane derivatives.

Quantitative Analysis Methods for Reaction Monitoring and Yield Determination

Monitoring the progress of the synthesis of this compound and accurately determining the final product yield are crucial for process optimization. Various analytical methods are employed for these quantitative assessments.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the product can be visualized under UV light. nih.govturkjps.org The completion of reactions involving similar dione (B5365651) structures is often monitored by TLC. nih.govsemanticscholar.org

For precise quantification and yield determination, HPLC and GC are the methods of choice. By creating a calibration curve with standards of known concentration, the exact amount of this compound in a sample can be determined. For example, quantitative evaluation in GC analysis is often based on a multiple-point calibration with an internal standard. publisso.de Similarly, HPLC with UV detection allows for accurate quantification based on the peak area relative to a standard.

In addition to chromatographic methods, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be used for quantitative analysis (qNMR). By integrating the signals of the product and an internal standard of known concentration, the yield of the reaction can be calculated.

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymerization and Stability Studies

Thermal analysis techniques are critical for understanding the thermal stability and polymerization behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable data on how the material behaves with changes in temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can determine the onset of thermal decomposition, which is crucial for defining its storage and processing temperature limits. Studies on related materials show decomposition temperatures often occurring at elevated temperatures, for example, over 450 °C for some complex organic materials. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine transition temperatures such as melting point, glass transition temperature (Tg), and the heat of reaction for processes like polymerization or decomposition. For polymers derived from related dioxolanone monomers, DSC has been used to characterize their thermal properties. researchgate.net The analysis of ortho-substituted phenyl azides by DSC has revealed exothermic decomposition reactions, highlighting the technique's utility in assessing thermal hazards. researchgate.net

Analysis TechniqueInformation ObtainedRelevance to this compound
TGA Decomposition Temperature, Thermal Stability, Mass Loss ProfileDetermines maximum processing temperature and storage stability.
DSC Melting Point, Glass Transition (for polymers), Heat of Reaction/DecompositionCharacterizes physical transitions and the energy released or absorbed during thermal events like polymerization or decomposition. researchgate.net

This table summarizes the application of thermal analysis techniques for studying this compound.

Derivatization Techniques for Enhanced Analytical Detection

Derivatization involves chemically modifying a compound to produce a new compound that has properties more amenable to a particular analytical method. This is often done to improve volatility for GC analysis or to enhance detection by adding a chromophore for UV-Vis or a fluorophore for fluorescence detection in HPLC.

For a compound like this compound, derivatization could be employed to enhance its detectability in complex matrices. While specific derivatization reagents for this exact molecule are not widely reported, general principles can be applied. The dione functional group could potentially react with derivatizing agents that target carbonyls. For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used to derivatize aldehydes and ketones to form hydrazones, which are highly chromophoric and easily detected by HPLC-UV. researchgate.net

Furthermore, derivatization can be used to introduce a fluorescent tag to the molecule. Reagents designed to react with specific functional groups can impart strong fluorescence to the analyte, significantly lowering detection limits. seikei.ac.jp In the context of related structures, new 1,3-dioxolane derivatives have been synthesized to act as modulators in biological assays, demonstrating how the core structure can be modified to alter its properties. nih.gov

The choice of a derivatization strategy would depend on the analytical goal, whether it is to increase sensitivity, improve chromatographic separation, or enable analysis by a specific detector.

Emerging Research Directions and Future Perspectives for 5 Phenyl 1,3 Dioxolane 2,4 Dione Chemistry

Sustainable and Green Chemistry Approaches in 5-Phenyl-1,3-dioxolane-2,4-dione Synthesis

The synthesis of 1,3-dioxolane (B20135) derivatives is increasingly benefiting from the principles of green chemistry, focusing on efficiency, sustainability, and the reduction of hazardous waste. A notable advancement in this area is the use of microwave-induced, solvent-free conditions for the synthesis of substituted 5-phenyl-1,3-dioxolan-4-ones, which are structurally related to this compound. rsc.org This method involves the condensation of mandelic acid with aldehydes and ketones, offering high yields in a significantly shorter reaction time compared to conventional heating methods. rsc.org

The application of eco-friendly catalysts is another key aspect of green synthesis. For instance, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been successfully achieved using glucose as a green reductant. mdpi.com While not directly involving this compound, this approach highlights the potential for using benign reagents in the synthesis of related dioxolane structures. The use of solid acid catalysts, such as montmorillonite (B579905) K10, has also been reported for the synthesis of various 1,3-dioxolanes, providing a reusable and environmentally friendly catalytic option.

Future research in the sustainable synthesis of this compound is likely to focus on the development of one-pot multicomponent reactions, the use of biodegradable solvents, and the exploration of biocatalysis to further enhance the environmental credentials of its production.

Table 1: Comparison of Synthetic Methods for Dioxolane Derivatives

MethodCatalystConditionsAdvantagesReference
Microwave-assisted synthesisCopper sulfate (B86663)Solvent-free, microwave irradiationRapid reaction, high yield, reduced waste rsc.org
Green reductant methodGlucoseAlkaline mediumUse of a benign and renewable reagent mdpi.com
Solid acid catalysisMontmorillonite K10-Reusable catalyst, mild conditions

Exploration of Novel Reactivity Pathways

The inherent reactivity of the 1,3-dioxolane-2,4-dione (B6150256) ring system, containing two ester linkages and a chiral center at the 5-position, presents numerous opportunities for exploring novel chemical transformations. A significant area of interest is the ring-opening polymerization (ROP) of related 1,3-dioxolan-4-ones to produce functional polyesters. rsc.org The study of the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX) has revealed a competitive side reaction involving formaldehyde (B43269) elimination and a subsequent Tishchenko reaction. rsc.org Understanding and controlling such pathways is crucial for producing well-defined polymers.

The hydrolysis of related azodicarbonyl compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) in an aqueous environment to form transient reactive intermediates has been explored for "photo-click" chemistry, enabling the formation of photoswitchable linkers. nih.gov Similar investigations into the hydrolytic or photolytic ring-opening of this compound could unveil new reactive intermediates and synthetic methodologies.

Future research will likely focus on:

Controlled Ring-Opening: Developing catalytic systems that can selectively cleave one of the ester bonds to yield specific intermediates for further functionalization.

Asymmetric Reactions: Utilizing the chiral center at the 5-position to direct stereoselective transformations.

Photochemical Reactivity: Investigating the behavior of the molecule under photochemical conditions to access unique reaction pathways and photoresponsive materials.

Integration into Advanced Materials Science

The ability of this compound to act as a monomer for polymerization opens up avenues for its integration into advanced materials science. The ring-opening polymerization of the related 5-phenyl-1,3-dioxolane-4-one (PhDOX) yields poly(mandelic acid), a biodegradable polyester (B1180765) with thermal properties comparable to commercial polystyrene, making it a sustainable alternative. rsc.org This highlights the potential of using this compound to create novel biodegradable polymers with tunable properties.

The incorporation of functional groups into the polymer backbone is a key advantage of using dioxolanone monomers. This allows for the synthesis of polymers with tailored characteristics, such as hydrophilicity, degradability, and drug-conjugation capabilities. The synthesis of 2-methylene-4-phenyl-1,3-dioxolane and its use as a comonomer in nitroxide-mediated polymerization has been shown to produce degradable copolymers with controlled molecular weights. nih.gov

Future research in this area is expected to explore:

Copolymerization: Combining this compound with other monomers to create copolymers with a wide range of properties.

Functional Materials: Developing materials for specific applications such as drug delivery vehicles, tissue engineering scaffolds, and environmentally friendly plastics.

Nanocomposites: Incorporating nanoparticles to enhance the mechanical, thermal, or electronic properties of the resulting polymers.

Potential for Catalytic Applications or Ligand Design

While direct catalytic applications of this compound itself are not yet established, its derivatives hold promise in the field of catalysis and ligand design. The core structure can be chemically modified to incorporate coordinating atoms, making it a scaffold for new ligands for metal-catalyzed reactions.

For instance, derivatives of 1,3-dioxolane have been used in the synthesis of ligands for various catalytic applications. Although not directly related, the principles of ligand design can be applied to this compound. The phenyl group can be functionalized, and the dioxolane ring can be opened to create bidentate or multidentate ligands. These ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations.

Emerging research in this domain may focus on:

Synthesis of Chiral Ligands: Leveraging the inherent chirality of the molecule to synthesize enantiopure ligands for asymmetric catalysis.

Development of Organocatalysts: Exploring the potential of the dioxolane-dione moiety to act as an organocatalyst for specific reactions.

Metal-Organic Frameworks (MOFs): Using derivatives of this compound as building blocks for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Interdisciplinary Research with this compound Derivatives

The unique chemical structure of this compound makes it a valuable platform for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine. Derivatives of 1,3-dioxolane have been investigated for a range of biological activities. For example, certain 1,3-dioxolane derivatives have been synthesized and evaluated as effective modulators to overcome multidrug resistance in cancer cells. nih.govresearchgate.net

The potential to create biodegradable polymers from this compound also opens doors for its use in biomedical applications. These polymers could be designed to encapsulate and deliver drugs in a controlled manner, or to serve as scaffolds for tissue regeneration. The synthesis of novel 1,5-benzothiazepine (B1259763) derivatives, which have shown anticancer activity, has been achieved through green synthesis methods, suggesting a path for developing bioactive compounds from structurally related precursors. nih.gov

Future interdisciplinary research could explore:

Bioactive Derivatives: Synthesizing and screening a library of this compound derivatives for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Drug Delivery Systems: Developing targeted and responsive drug delivery systems based on polymers derived from this compound.

Biomaterials Engineering: Fabricating and characterizing biomaterials for applications in regenerative medicine and medical devices.

Q & A

Q. What are the optimal experimental conditions for synthesizing 5-Phenyl-1,3-dioxolane-2,4-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted diols with carbonyl precursors under acidic or thermal conditions. A factorial design approach can optimize variables such as temperature (e.g., 80–120°C), catalyst type (e.g., p-toluenesulfonic acid), and reaction time (2–6 hours). For example, a 2³ factorial design (Table 1) allows systematic testing of these variables to maximize yield . Table 1 : Example factorial design for synthesis optimization
FactorLevel 1Level 2
Temperature80°C120°C
CatalystNonep-TSA
Time2 h6 h

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization involves spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–7.5 ppm) and carbonyl groups (δ 165–175 ppm).
  • IR : Peaks at ~1800 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C in dioxolane ring).
  • Mass Spectrometry : Molecular ion peak at m/z 178.18 (calculated for C₁₀H₁₀O₃) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to hazard codes P210 (avoid heat/ignition sources) and P201/P202 (pre-read safety protocols). Use fume hoods for volatile byproducts and store in airtight containers at ≤25°C. Emergency procedures include immediate decontamination with ethanol for spills .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dione ring in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) model electron density distribution and frontier molecular orbitals to identify electrophilic sites. For example, the LUMO of the dione ring localizes on the carbonyl carbons, guiding nucleophilic attack predictions. Validate simulations with experimental kinetic data .

Q. What strategies resolve contradictions in kinetic data for dione ring-opening reactions?

  • Methodological Answer : Contradictions may arise from solvent polarity effects or competing mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways). Use a multi-method approach:

Control Experiments : Vary solvent dielectric constants (e.g., DMSO vs. THF) to isolate solvent effects.

Isotopic Labeling : Track ¹⁸O incorporation in hydrolysis products to confirm mechanism.

Meta-Analysis : Cross-reference results with studies using analogous diones (e.g., 4-Methyl-5-phenyl derivatives) .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer : Nanofiltration membranes (MWCO 200–300 Da) selectively retain unreacted precursors while allowing the dione to permeate. Optimize parameters:
  • Pressure : 10–15 bar for optimal flux.
  • Temperature : 30–40°C to prevent crystallization.
    Compare efficiency with traditional crystallization using purity vs. yield plots .

Q. What role does this compound play in training students in experimental design?

  • Methodological Answer : Its synthesis is integrated into problem-based learning (PBL) modules. Students design procedures using a "generic strategy":

Literature Review : Identify synthetic routes (e.g., cyclocondensation vs. esterification).

Risk Assessment : Prioritize low-toxicity catalysts (e.g., citric acid vs. H₂SO₄).

Data Interpretation : Compare experimental vs. theoretical yields to troubleshoot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.